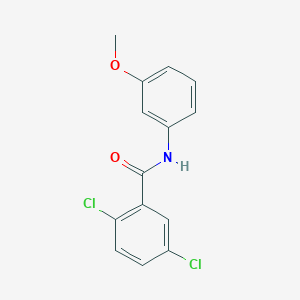

2,5-dichloro-N-(3-methoxyphenyl)benzamide

Description

2,5-Dichloro-N-(3-methoxyphenyl)benzamide is a halogenated aromatic amide characterized by a benzamide core substituted with chlorine atoms at the 2- and 5-positions and an N-linked 3-methoxyphenyl group. This compound belongs to a class of benzamide derivatives known for their structural versatility and applications in agrochemicals, pharmaceuticals, and coordination chemistry.

Properties

IUPAC Name |

2,5-dichloro-N-(3-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c1-19-11-4-2-3-10(8-11)17-14(18)12-7-9(15)5-6-13(12)16/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETFLVHJXLOIPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357836 | |

| Record name | 2,5-dichloro-N-(3-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5732-07-0 | |

| Record name | 2,5-dichloro-N-(3-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3-methoxyphenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoic acid with 3-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often employs green chemistry approaches. One such method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly nature.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2,5-dichloro-N-(3-methoxyphenyl)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Chlorine Substitution: The 2,5-dichloro configuration in the target compound contrasts with the 3,5-dichloro arrangement in pronamide and other analogs. 3,5-Dichloro derivatives (e.g., pronamide) exhibit higher symmetry, which may enhance crystallinity and stability, as evidenced by resolved crystal structures .

N-Substituent Functionality :

- The 3-methoxyphenyl group introduces steric bulk and electron-donating effects compared to the smaller, linear substituents in pronamide (1,1-dimethylpropynyl) . This could modulate solubility and metabolic stability.

- Thiazole-containing analogs (e.g., ) incorporate aromatic heterocycles, enabling π-π stacking interactions and enhanced biological activity .

Physical-Chemical Properties

- Melting Points : Pronamide (155°C) has a higher melting point than the target compound (data unavailable), likely due to its symmetric 3,5-dichloro configuration and compact substituent.

- Molecular Weight : Thiazole derivatives (e.g., 394.23 g/mol ) are heavier due to the nitro and sulfur-containing groups, impacting bioavailability.

Research Findings and Implications

- Structure-Activity Relationships (SAR) : Chlorine atoms at the 2- and 5-positions may reduce steric hindrance compared to 3,5-dichloro analogs, improving binding to specific enzyme pockets.

- Synthetic Routes : Analogous compounds are synthesized via acylation of amines with benzoyl chlorides or cyclization reactions (e.g., thiazole derivatives via S-cyclization ).

- Environmental Fate : Chlorinated benzamides like pronamide exhibit moderate persistence in soil, influenced by substituent hydrophobicity .

Biological Activity

2,5-Dichloro-N-(3-methoxyphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHClNO. The presence of chlorine and methoxy groups in its structure contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. The chlorine atoms enhance the compound's lipophilicity, facilitating cellular uptake. The methoxy group can participate in hydrogen bonding, influencing enzyme activity and cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth at certain concentrations. The specific mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The IC values for these cell lines were found to be significantly lower than those for normal cells, indicating selective toxicity towards cancerous cells .

Table 1: Summary of Anticancer Activity

| Cell Line | IC (µM) | Activity Level |

|---|---|---|

| MCF-7 (Breast) | 15 | Moderate Cytotoxicity |

| PC-3 (Prostate) | 12 | High Cytotoxicity |

| WRL-68 (Liver) | 86 | Low Cytotoxicity |

Study 1: In Vitro Evaluation

A study conducted by the National Cancer Institute evaluated the anticancer activity of this compound against a panel of over sixty cancer cell lines. Results indicated that the compound showed significant activity against leukemia cell lines, with some exhibiting sensitivity at concentrations as low as 10 µM .

Study 2: Mechanistic Insights

Further investigations revealed that the compound's mechanism involves inhibition of specific protein methyltransferases (PMTs), which play a crucial role in gene regulation and cancer progression. This inhibition leads to altered expression of oncogenes and tumor suppressor genes, contributing to its anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.